molecular formula C10H12ClNO2 B12806255 2-Chloro-3,4-xylyl methylcarbamate CAS No. 8063-85-2

2-Chloro-3,4-xylyl methylcarbamate

Cat. No.: B12806255
CAS No.: 8063-85-2
M. Wt: 213.66 g/mol
InChI Key: FNAAOMSRAVKQGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3,4-xylyl methylcarbamate typically involves the reaction of 2-chloro-3,4-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3,4-xylyl methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The primary mechanism of action of 2-chloro-3,4-xylyl methylcarbamate is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism . This mechanism is similar to that of other carbamate insecticides .

Comparison with Similar Compounds

Properties

CAS No.

8063-85-2

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

(2-chloro-3,4-dimethylphenyl) N-methylcarbamate

InChI

InChI=1S/C10H12ClNO2/c1-6-4-5-8(9(11)7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13)

InChI Key

FNAAOMSRAVKQGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)OC(=O)NC)Cl)C

Origin of Product

United States

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